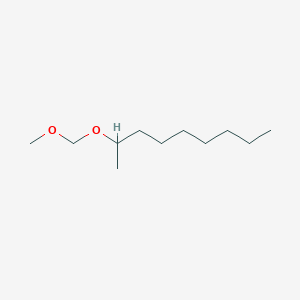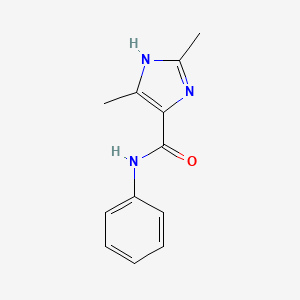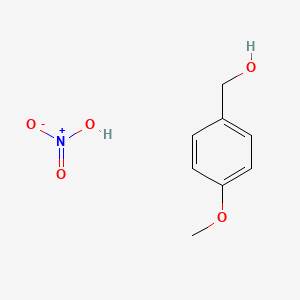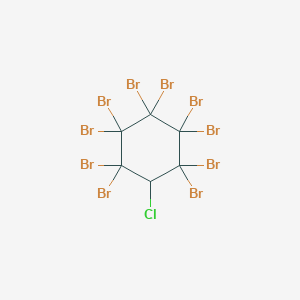
1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane is a highly brominated organic compound It is a derivative of cyclohexane, where ten hydrogen atoms are replaced by bromine atoms and one hydrogen atom is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane typically involves the bromination of cyclohexane derivatives. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted under controlled conditions to ensure the selective bromination of the desired positions on the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from cyclohexane. The initial bromination step is followed by further bromination and chlorination steps to achieve the desired substitution pattern. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can be oxidized to form cyclohexane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated cyclohexane derivatives, while reduction reactions can produce partially brominated cyclohexanes.
Scientific Research Applications
1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.
Biology: The compound can be used in studies related to the effects of brominated compounds on biological systems.
Medicine: Research is being conducted to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3,4,4,5,5-Decabromocyclohexane: Similar structure but lacks the chlorine atom.
1,1,2,2,3,3,4,4,5,5-Decachlorocyclohexane: Similar structure but all bromine atoms are replaced by chlorine atoms.
1,1,2,2,3,3,4,4,5,5-Decafluorocyclohexane: Similar structure but all bromine atoms are replaced by fluorine atoms.
Uniqueness
1,1,2,2,3,3,4,4,5,5-Decabromo-6-chlorocyclohexane is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties
Properties
CAS No. |
82000-88-2 |
|---|---|
Molecular Formula |
C6HBr10Cl |
Molecular Weight |
907.6 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5-decabromo-6-chlorocyclohexane |
InChI |
InChI=1S/C6HBr10Cl/c7-2(8)1(17)3(9,10)5(13,14)6(15,16)4(2,11)12/h1H |
InChI Key |
CQIXRUXSJAKXTI-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1(Br)Br)(Br)Br)(Br)Br)(Br)Br)(Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


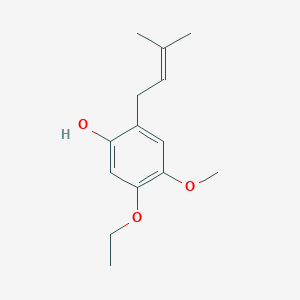
![2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol](/img/structure/B14432146.png)

![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)
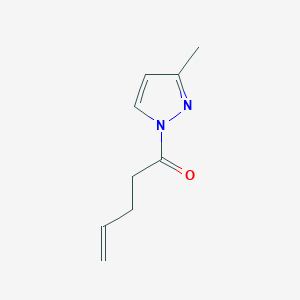

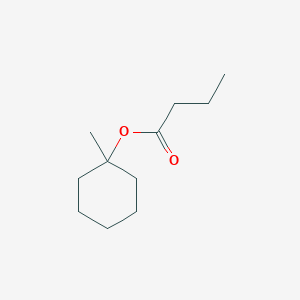

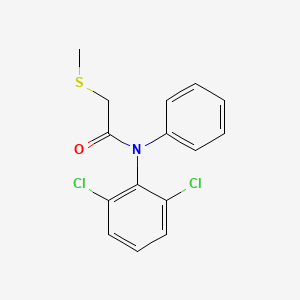
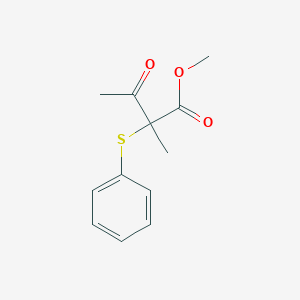
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
